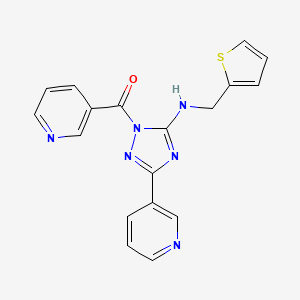![molecular formula C24H22N4O4 B4226440 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B4226440.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-nitrobenzamide
Vue d'ensemble
Description
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-nitrobenzamide, also known as BPN-14770, is a small molecule drug that has been developed for the treatment of cognitive disorders, including Alzheimer's disease. BPN-14770 is a promising drug candidate that has shown positive results in preclinical studies, and it is currently undergoing clinical trials.
Mécanisme D'action
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-nitrobenzamide works by targeting the sigma-1 receptor, a protein that is involved in several cellular processes, including calcium signaling, neuroprotection, and neuroplasticity. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-nitrobenzamide binds to the sigma-1 receptor and modulates its activity, leading to the beneficial effects observed in preclinical studies.
Biochemical and Physiological Effects
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-nitrobenzamide has been shown to have several biochemical and physiological effects in preclinical studies. These include reducing amyloid-beta levels in the brain, reducing neuroinflammation, promoting the growth of new neurons, and improving cognitive function. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-nitrobenzamide has also been shown to have neuroprotective effects and to improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-nitrobenzamide has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-nitrobenzamide also has some limitations, including its low solubility and the need for further optimization to improve its bioavailability.
Orientations Futures
There are several future directions for the development of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-nitrobenzamide and other sigma-1 receptor modulators. These include optimizing the pharmacokinetic properties of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-nitrobenzamide, testing its efficacy in clinical trials, and exploring its potential for the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Other future directions include developing more selective sigma-1 receptor modulators and identifying the downstream signaling pathways that mediate the beneficial effects of sigma-1 receptor modulation.
Conclusion
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-nitrobenzamide is a promising drug candidate for the treatment of cognitive disorders, including Alzheimer's disease. Its mechanism of action involves targeting the sigma-1 receptor, and it has been shown to have several beneficial effects in preclinical studies. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-nitrobenzamide has several advantages for lab experiments, and there are several future directions for its development and the development of other sigma-1 receptor modulators.
Applications De Recherche Scientifique
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-nitrobenzamide has been extensively studied in preclinical models of Alzheimer's disease and other cognitive disorders. In these studies, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-nitrobenzamide has been shown to improve cognitive function, reduce amyloid-beta levels in the brain, and reduce neuroinflammation. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-nitrobenzamide has also been shown to have neuroprotective effects and to promote the growth of new neurons in the brain.
Propriétés
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c29-23(18-6-10-22(11-7-18)28(31)32)25-20-8-12-21(13-9-20)26-14-16-27(17-15-26)24(30)19-4-2-1-3-5-19/h1-13H,14-17H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFYXKMHYVFFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-fluorobenzyl)-2-({1-[4-(methylsulfonyl)phenyl]ethyl}amino)acetamide](/img/structure/B4226372.png)

![N-[5-({[1-(2-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4226388.png)
![N-[2-(5-{[1-(anilinocarbonyl)propyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B4226393.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B4226405.png)


![1-[5-nitro-2-(1-piperidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4226420.png)
![3,4-dichloro-N-{2-[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4226423.png)


![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4226447.png)
![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4226459.png)